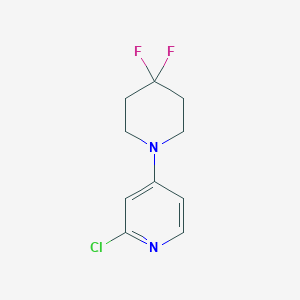

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

CAS No.: 2003697-55-8

Cat. No.: VC2893021

Molecular Formula: C10H11ClF2N2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2003697-55-8 |

|---|---|

| Molecular Formula | C10H11ClF2N2 |

| Molecular Weight | 232.66 g/mol |

| IUPAC Name | 2-chloro-4-(4,4-difluoropiperidin-1-yl)pyridine |

| Standard InChI | InChI=1S/C10H11ClF2N2/c11-9-7-8(1-4-14-9)15-5-2-10(12,13)3-6-15/h1,4,7H,2-3,5-6H2 |

| Standard InChI Key | RWDDDURBOCZMJU-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1(F)F)C2=CC(=NC=C2)Cl |

| Canonical SMILES | C1CN(CCC1(F)F)C2=CC(=NC=C2)Cl |

Introduction

Chemical Identity and Structural Properties

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core with specific substitution patterns. The compound is characterized by a chlorine atom at the 2-position of the pyridine ring and a 4,4-difluoropiperidin-1-yl group at the 4-position.

The basic chemical identity information for this compound is summarized in Table 1:

Table 1: Chemical Identity of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

| Property | Information |

|---|---|

| CAS Registry Number | 2003697-55-8 |

| Molecular Formula | C₁₀H₁₁ClF₂N₂ |

| Molecular Weight | 232.66 g/mol |

| SMILES Notation | FC1(F)CCN(c2ccnc(Cl)c2)CC1 |

The structural features of this compound are particularly notable due to the presence of the 4,4-difluoropiperidine ring. This piperidine derivative is characterized by two fluorine atoms at the 4-position, creating a gem-difluoro moiety that significantly influences the conformation and electronic properties of the molecule . The nitrogen atom of the piperidine ring forms a direct bond with the carbon at the 4-position of the pyridine ring, establishing a tertiary amine linkage.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine is primarily determined by its functional groups:

-

The chlorine atom at the 2-position of the pyridine ring is particularly susceptible to nucleophilic aromatic substitution reactions. This reactivity makes the compound valuable as a building block for further chemical modifications, allowing for the introduction of various nucleophiles at this position.

-

The pyridine nitrogen acts as a weak base and potential hydrogen bond acceptor, contributing to the compound's potential interactions with biological targets.

-

The gem-difluoro moiety at the 4-position of the piperidine ring introduces unique electronic effects due to the electronegativity of fluorine atoms. This affects both the conformation of the piperidine ring and the distribution of electron density throughout the molecule.

Synthesis Methods

Several synthetic approaches can be employed to prepare 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine, drawing from established methods for similar compounds in the literature.

Nucleophilic Aromatic Substitution

The most direct synthetic route likely involves nucleophilic aromatic substitution using 2,4-dichloropyridine as a starting material. In this approach, the 4,4-difluoropiperidine selectively displaces the chlorine atom at the 4-position due to its higher reactivity compared to the 2-position.

Table 2: Nucleophilic Aromatic Substitution Approach

| Reagents | Conditions | Expected Results |

|---|---|---|

| 2,4-Dichloropyridine | Base (K₂CO₃ or Cs₂CO₃) | Selective substitution at 4-position |

| 4,4-Difluoropiperidine | Polar aprotic solvent (DMF, DMSO, MeCN) | Moderate to good yields |

| Elevated temperature (60-100°C) | High regioselectivity |

The reaction likely proceeds via an SNAr mechanism, where the electron-deficient nature of the pyridine ring, especially at the 4-position, facilitates nucleophilic attack by the nitrogen of 4,4-difluoropiperidine .

Palladium-Catalyzed Cross-Coupling

An alternative approach involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method could be particularly useful for cases where direct nucleophilic substitution proves challenging.

Table 3: Palladium-Catalyzed Cross-Coupling Approach

| Components | Conditions | Considerations |

|---|---|---|

| 2-Chloro-4-bromopyridine | Pd catalyst (Pd₂(dba)₃, Pd(OAc)₂) | Higher efficiency for less reactive substrates |

| 4,4-Difluoropiperidine | Phosphine ligands (BINAP, XPhos) | Generally requires inert atmosphere |

| Base (NaOtBu, Cs₂CO₃) | Toluene or dioxane, 80-120°C | May offer better selectivity in some cases |

Structural Analogs and Relationships

Understanding the relationship between 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine and structurally similar compounds provides valuable insights into its potential properties and applications.

Relationship to Similar 4,4-Difluoropiperidine Derivatives

Several compounds featuring the 4,4-difluoropiperidine moiety have been reported in the literature:

-

2-(4,4-Difluoropiperidin-1-yl)pyridine: This analog lacks the chlorine substituent and has been studied for its unique structural properties and potential biological activities.

-

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine: This more complex analog incorporates a fused ring system with a pyrimidine core, which has been investigated for its potential as a protein kinase inhibitor.

-

2-chloro-N-(4-(4,4-difluoropiperidin-1-yl)-6-fluoropyridin-3-yl)pyrimidine-4-carboxamide: This elaborated structure features additional functional groups that may confer specific biological activities .

The structural similarities between these compounds suggest that 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine may share some of their biological properties or serve as an intermediate in their synthesis.

Applications in Medicinal Chemistry

The unique structure of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine makes it particularly valuable in medicinal chemistry, with several potential applications based on the properties of related compounds.

Relevance to Kinase Inhibitor Development

Related pyrido[3,2-d]pyrimidine compounds with the 4,4-difluoropiperidine moiety have shown promise as protein kinase inhibitors. These enzymes play crucial roles in cell signaling pathways and are important targets for cancer therapy and other diseases. The structural features of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine suggest it could potentially interact with similar biological targets or serve as a precursor for developing such inhibitors.

| Application Area | Related Compounds | Potential Relevance |

|---|---|---|

| Kinase Inhibition | 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine | Cell proliferation pathways, cancer therapy |

| BCL6 Inhibition | Various 4,4-difluoropiperidin-1-yl derivatives | B-cell lymphoma treatment |

| Tau Protein Ligands | Heterocyclic compounds with similar substituents | Neurodegenerative disease research |

Structure-Activity Relationships and Pharmacological Properties

The pharmacological properties of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine can be inferred from structure-activity relationship (SAR) studies of similar compounds.

Significance of the Difluoro Substitution

The gem-difluoro group at the 4-position of the piperidine ring contributes significantly to the compound's properties:

-

Metabolic Stability: Fluorination typically enhances metabolic stability by preventing oxidative metabolism at the substituted position.

-

Conformational Effects: The difluoro substitution affects the conformation of the piperidine ring, potentially influencing how the molecule interacts with biological targets.

-

Lipophilicity and Membrane Permeability: The presence of fluorine atoms modulates the compound's lipophilicity, which affects its membrane permeability and distribution in biological systems.

| Analytical Method | Expected Characteristics |

|---|---|

| ¹H NMR | Signals for pyridine protons (δ ~6.5-8.5 ppm); signals for piperidine protons (δ ~1.5-3.5 ppm) |

| ¹⁹F NMR | Distinctive signal for the gem-difluoro group |

| ¹³C NMR | Carbon signals for pyridine and piperidine rings; characteristic splitting patterns due to C-F coupling |

| Mass Spectrometry | Molecular ion peak at m/z 232.66; characteristic isotopic pattern due to chlorine |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would likely be employed to assess the purity of synthesized material. The compound's moderate polarity suggests it would be amenable to reverse-phase HPLC analysis with appropriate mobile phase compositions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume